Uridine, 5-(2-amino-2-oxoethyl)-

X-ray crystallography nucleoside conformation tRNA structure

Uridine, 5-(2-amino-2-oxoethyl)- (CAS 29569-30-0), also designated 5-carbamoylmethyluridine or ncm5U, is a C5-substituted uridine derivative bearing a 2-amino-2-oxoethyl (carbamoylmethyl) side chain at the pyrimidine 5-position. It is classified as a modified pyrimidine nucleoside and a naturally occurring post-transcriptional modification found at the wobble position (U34) of specific eukaryotic tRNAs, where it contributes to translational fidelity.

Molecular Formula C11H17N3O7
Molecular Weight 303.27 g/mol
Cat. No. B12334687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5-(2-amino-2-oxoethyl)-
Molecular FormulaC11H17N3O7
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
InChIInChI=1S/C11H17N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h4-5,7-8,10,15,17-18H,1-3H2,(H2,12,16)(H,13,19,20)/t4?,5-,7-,8-,10-/m1/s1
InChIKeyFBSFBPYXRRYOED-ZZRBTMBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine, 5-(2-amino-2-oxoethyl)- (5-Carbamoylmethyluridine, ncm5U): Baseline Identity for Procurement and Research Selection


Uridine, 5-(2-amino-2-oxoethyl)- (CAS 29569-30-0), also designated 5-carbamoylmethyluridine or ncm5U, is a C5-substituted uridine derivative bearing a 2-amino-2-oxoethyl (carbamoylmethyl) side chain at the pyrimidine 5-position [1]. It is classified as a modified pyrimidine nucleoside and a naturally occurring post-transcriptional modification found at the wobble position (U34) of specific eukaryotic tRNAs, where it contributes to translational fidelity [2]. The compound has a molecular formula of C11H15N3O7 and a molecular weight of 301.25 g/mol [1]. It is also identified in human urine and has been investigated as a putative cancer biomarker [3].

Why Uridine, 5-(2-amino-2-oxoethyl)- Cannot Be Interchanged with Other 5-Substituted Uridines in Research and Development


Despite sharing a uridine scaffold, 5-substituted uridine analogs diverge dramatically in their conformational preferences, biochemical processing, and biological readouts. 5-Carbamoylmethyluridine (ncm5U) adopts a C3'-endo sugar pucker and a distinctive side-chain orientation that is opposite to that of its closest analog, 5-carboxymethyluridine (cm5U), which adopts C2'-endo [1]. In tRNA modification pathways, ncm5U and 5-methoxycarbonylmethyluridine (mcm5U) are not freely interconvertible; they represent distinct branch points whose accumulation patterns are controlled by independent enzymatic steps (Elongator complex, Trm9/Trm112 methyltransferase, and ALKBH8 oxygenase) [2]. Furthermore, ncm5U is selectively elevated in the urine of non-small cell lung carcinoma patients, a differential signal not observed for all modified uridines, underscoring that substitution at the 5-position with a carbamoylmethyl versus carboxymethyl or methoxycarbonylmethyl group produces a distinct biomarker identity [3]. These findings mean that generic procurement of a "5-modified uridine" without specifying the exact 5-substituent cannot guarantee equivalent conformational behavior, enzymatic recognition, or disease-relevant biochemical readout.

5-Carbamoylmethyluridine (ncm5U): Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure Conformation: ncm5U Adopts C3'-endo Sugar Pucker, Whereas cm5U Adopts C2'-endo

The crystal structures of 5-carbamoylmethyluridine (ncm5U, 1) and 5-carboxymethyluridine (cm5U, 2) were solved from three-dimensional X-ray diffraction data and refined to R = 0.036 and R = 0.047, respectively [1]. Compound 1 (ncm5U) is in the C3'-endo conformation with glycosyl torsion angle chi = +5.2° (anti), psi_infinity = +63.4°, and psi_alpha = +180.0° (tt). Compound 2 (cm5U) is in the C2'-endo conformation with chi = +49.4° (anti), psi_infinity = -60.5°, and psi_alpha = +60.0° (gg). The carboxamide side chain of ncm5U lies on the same side of the uracil plane as the ribose ring, whereas the carboxyl group of cm5U lies on the opposite side [1]. Incorporation of ncm5U into a 3'-stacked tRNA anticodon places O8 within hydrogen-bonding distance of the O2' hydroxyl of ribose 33, potentially restricting wobble flexibility [1].

X-ray crystallography nucleoside conformation tRNA structure

tRNA Modification Pathway Branching: ncm5U Accumulates as the Major Intermediate When mcm5U Formation Is Blocked

In Saccharomyces cerevisiae, wobble uridine at position 34 is modified to ncm5U, ncm5Um, mcm5U, or mcm5s2U. Deletion of TRM9 (trm9Δ) or TRM112 (trm112Δ) abolishes the final methyl esterification step that converts cm5U to mcm5U [1]. HPLC analysis of single tRNA species from these mutants reveals that mcm5U and mcm5s2U are completely absent, and the major accumulating intermediates are ncm5U and ncm5s2U, not cm5U and cm5s2U as expected [1]. This demonstrates that ncm5U is not merely a precursor to mcm5U but a distinct, stable pathway product whose accumulation is enzymatically controlled by an additional, TRM9/TRM112-independent step [1]. In Alkbh8−/− mice lacking the MT domain, elevated ncm5U levels are also detected, confirming that in mammals, ncm5U represents a separate branch from the mcm5U pathway [2].

tRNA modification Elongator complex Trm9 methyltransferase

Cancer Biomarker Potential: ncm5U Is Selectively Elevated in Urine of Non-Small Cell Lung Carcinoma Patients

5-Carbamoylmethyluridine (ncm5U) was evaluated as an indicator of tumor burden in lung cancer patients [1]. Elevation of ncm5U was specifically observed in the urine of non-small cell lung carcinoma patients, suggesting utility as a tumor burden indicator [1]. In a separate study, ncm5U was isolated and characterized from 24-hour urine collections of normal human subjects and was also detected in the urine of one chronic myelogenous leukemia and one lung carcinoma patient [2]. Notably, ncm5U was confirmed to be of metabolic origin (not a degradation artifact), distinguishing it from the co-isolated 5-carbamoylmethyl-2-thiouridine (ncm5s2U), which may arise from chemical degradation during isolation [2]. This metabolic stability and disease-associated elevation differentiate ncm5U from other urinary modified nucleosides that show non-specific or artifact-driven profiles.

cancer biomarker modified nucleosides lung carcinoma

NMR Conformational Analysis: ncm5U, mcm5U, and cm5U Share Furanose Puckers with Uridine but Differ in Side-Chain Orientation

A comparative 270-MHz proton magnetic resonance study of 5-carboxymethyluridine (cm5U), 5-methoxycarbonylmethyluridine (mcm5U), and 5-carbamoylmethyluridine (ncm5U) was performed using iterative LAOCOON 3 analysis [1]. The study revealed that in each of these three wobble nucleosides, the 5-substituent produces no significant alteration in the furanose puckers, their equilibrium state, or the relative populations of the gg, tg, and gt exocyclic hydroxymethyl rotamers relative to unmodified uridine [1]. The analogous similarity in furanose chemical shifts suggests that all three derivatives favor the anti glycosyl state [1]. The critical differentiation lies at the polynucleotide level: the 5-substituent may act in modulating the conformation and interactions of the anticodon loop, with the specific chemical nature of the substituent (carboxamide vs. carboxyl vs. methyl ester) governing distinct loop geometries [1].

NMR spectroscopy conformational analysis wobble nucleosides

Physicochemical Differentiation: ncm5U Exhibits Distinct pKa and Lipophilicity Compared to Unmodified Uridine

5-Carbamoylmethyluridine (ncm5U) displays a predicted acid dissociation constant (pKa) of 9.25 ± 0.10 and a predicted density of 1.653 ± 0.06 g/cm³ . Its calculated distribution coefficient (LogD) at pH 7.4 is -2.54, indicating high hydrophilicity . In comparison, unmodified uridine has a reported pKa of approximately 9.2 (N3-H deprotonation) and a LogP of approximately -2.0 to -2.3 [1]. The 5-carbamoylmethyl substitution slightly increases the pKa relative to uridine while further decreasing lipophilicity (more negative LogD), consistent with the introduction of an additional polar carboxamide moiety [1]. These differences, though modest at the monomer level, affect chromatographic retention behavior and extraction efficiency in bioanalytical workflows.

physicochemical properties pKa LogD

Uridine, 5-(2-amino-2-oxoethyl)- (ncm5U): Evidence-Backed Research and Industrial Application Scenarios


Authentic Reference Standard for tRNA Modification Analysis by HPLC-MS/MS

In studies quantifying Elongator-dependent tRNA modifications, ncm5U is measured alongside mcm5U and mcm5s2U using pseudouridine (Ψ) as an internal normalization standard [1]. The distinct chromatographic retention time and MS/MS fragmentation pattern of ncm5U (MRM transition 302.2→170.1) require an authentic, high-purity ncm5U standard for calibration curve construction and retention time verification [1]. Given that ncm5U accumulates as the major intermediate when mcm5U formation is genetically blocked [2], its accurate quantification is essential for interpreting tRNA modification phenotypes in Elongator or ALKBH8 mutant models.

Urinary Biomarker Method Development and Validation for Lung Cancer Metabolomics

ncm5U has been specifically evaluated as a urinary indicator of tumor burden in non-small cell lung carcinoma patients [3]. Its confirmed metabolic origin (not a chemical degradation artifact) makes it a more reliable biomarker candidate than the co-isolated ncm5s2U [4]. Bioanalytical laboratories developing UHPLC-UniSpray-MS/MS methods for modified nucleoside profiling in cancer metabolomics require authentic ncm5U to establish limits of detection, quantify differential levels between cancerous and non-cancerous tissues, and validate method specificity against structurally similar urinary nucleosides [1].

Structural Biology Studies of tRNA Anticodon Loop Conformation and Wobble Restriction

Crystal structure data demonstrate that ncm5U adopts a C3'-endo sugar pucker and positions its carboxamide side chain on the same side of the uracil plane as the ribose, placing O8 within hydrogen-bonding distance of the O2' hydroxyl of ribose 33 in a 3'-stacked tRNA anticodon [5]. This specific geometry is predicted to restrict wobble flexibility at the anticodon first position, a functional property not shared by cm5U (C2'-endo, side chain opposite) [5]. Structural biologists studying codon-anticodon interactions or designing RNA therapeutics targeting wobble position recognition require ncm5U, not cm5U or mcm5U, to accurately model the conformational constraints imposed by the carbamoylmethyl modification.

Enzymatic Pathway Studies of TRM9/TRM112 Methyltransferase and ALKBH8 Oxygenase

The unexpected accumulation of ncm5U (rather than cm5U) in trm9Δ and trm112Δ yeast mutants revealed an additional, previously unrecognized enzymatic step in the mcm5U biosynthetic pathway [2]. In mammalian systems, ALKBH8 MT-domain knockout mice accumulate elevated ncm5U, confirming that ncm5U is a distinct branch product whose formation is independent of the terminal methyl esterification step [6]. Researchers investigating the enzymology of tRNA wobble uridine modification require authentic ncm5U as a substrate or product standard for in vitro methyltransferase and oxygenase activity assays, including those measuring conversion of cm5U to ncm5U or hydroxylation of ncm5U to nchm5U [6].

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